3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of difluoro groups on the benzene ring, a sulfonyl group linked to a piperazine ring, and a pyrimidine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like GLP-1 (Glucagon-Like Peptide-1) and GIP (Gastric Inhibitory Polypeptide), which stimulate a decrease in blood glucose levels .
Mode of Action
The compound acts as an inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolic pathway by modulating the activity of incretin hormones. Incretins are part of a complex system that contributes to the regulation of glucose homeostasis. When DPP-IV is inhibited, the half-life of active incretins is prolonged, enhancing their ability to stimulate insulin secretion and inhibit glucagon release .
Pharmacokinetics
The compound has been reported to have high oral bioavailability and low plasma protein binding .
Result of Action
The inhibition of DPP-IV leads to an increase in the concentration of active incretins. This results in enhanced insulin secretion, reduced glucagon release, and a decrease in blood glucose levels . Therefore, the compound can be beneficial in the management of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have been found to interact with multiple receptors . The pyrimidine ring and piperazine moiety in its structure suggest potential interactions with enzymes and proteins.
Cellular Effects
Related compounds have shown a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is not well-defined. It is known that similar compounds can bind to multiple receptors, suggesting potential binding interactions with biomolecules
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function .
Metabolic Pathways
It is known that similar compounds undergo metabolism involving hydroxylation at the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,4-difluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the sulfonyl intermediate with 1-(2-aminoethyl)piperazine.
Incorporation of the Pyrimidine Moiety: Finally, the pyrimidine moiety is introduced through a nucleophilic substitution reaction involving 2-chloropyrimidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or the pyrimidine ring, using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives or modified pyrimidine rings.
Substitution: Introduction of various nucleophiles onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- 3,4-difluoro-N-(2-{[4-(pyrimidin-4-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Uniqueness
3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is unique due to the specific positioning of the difluoro groups and the combination of the sulfonyl and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, differentiating it from other
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O3S/c18-14-3-2-13(12-15(14)19)16(25)20-6-11-28(26,27)24-9-7-23(8-10-24)17-21-4-1-5-22-17/h1-5,12H,6-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSYSJSMJFAARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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